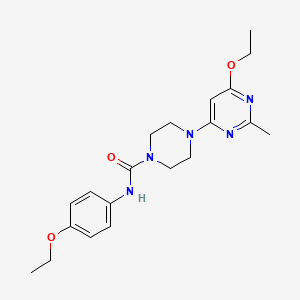

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide

Description

This compound belongs to the class of piperazine-carboxamide derivatives, characterized by a central piperazine ring linked to a substituted pyrimidine moiety and an aryl carboxamide group. The pyrimidine core is substituted with ethoxy and methyl groups at positions 6 and 2, respectively, while the carboxamide group is attached to a 4-ethoxyphenyl ring. The ethoxy groups may enhance lipophilicity and metabolic stability compared to shorter alkoxy or halogen substituents .

Properties

IUPAC Name |

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3/c1-4-27-17-8-6-16(7-9-17)23-20(26)25-12-10-24(11-13-25)18-14-19(28-5-2)22-15(3)21-18/h6-9,14H,4-5,10-13H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAVVDNBAQEAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide has attracted significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of piperazine derivatives and features a complex structure that includes:

- A pyrimidine ring with ethoxy and methyl substitutions.

- A piperazine ring linked through a carboxamide group.

- An ethoxyphenyl group that enhances its lipophilicity.

The molecular formula is with a molecular weight of approximately 385.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Enzymes : It may inhibit specific enzymes by binding to their active sites, modulating signaling pathways involved in disease processes.

- Receptors : The compound shows potential for binding to G-protein coupled receptors (GPCRs) and other receptor types, which could influence neurotransmission and cellular responses .

Antidepressant-Like Activity

Research has indicated that derivatives of piperazine compounds exhibit significant affinity toward serotonergic receptors, particularly:

- 5-HT1A and 5-HT7 receptors : These receptors are implicated in mood regulation. Compounds similar to our target compound have shown promising antidepressant-like effects in animal models, demonstrating reduced immobility in the tail suspension test .

Antitumor Potential

Emerging studies suggest that compounds with similar structural motifs can exhibit antiproliferative activity against various cancer cell lines. For instance:

- IC50 Values : Compounds with related structures have been reported with IC50 values in the low micromolar range against human cancer cell lines . This suggests potential applications in cancer therapy.

Case Studies

- In Vivo Studies : In a study evaluating the antidepressant-like effects of related piperazine derivatives, significant reductions in immobility were observed at doses as low as 2.5 mg/kg body weight, outperforming traditional antidepressants like imipramine .

- Cell Line Testing : Another study demonstrated that structurally similar compounds inhibited cell growth in breast cancer (MCF7) and cervical cancer (HeLa) cell lines, indicating a potential role in cancer treatment .

Data Summary

The following table summarizes key findings related to the biological activity of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related piperazine-carboxamide derivatives, focusing on substituent effects, pharmacological activity, and molecular targets.

Table 1: Structural and Functional Comparison of Piperazine-Carboxamide Derivatives

Key Observations

Substituent Effects on Activity :

- Ethoxy vs. Chloro/Methoxy : Ethoxy groups (as in the target compound) may improve metabolic stability compared to chloro or methoxy substituents, which are prone to oxidative dehalogenation or demethylation .

- Aromatic Ring Substitution : The 4-ethoxyphenyl group in the target compound likely enhances π-π stacking with hydrophobic receptor pockets compared to 2-chlorophenyl () or 3,5-dichlorophenyl () analogs.

Target Selectivity :

- TRPM8 antagonists like BCTC () share a piperazine-carboxamide backbone but require a pyridine/chloroaryl motif for potency. The target compound’s pyrimidine core may shift selectivity toward other ion channels or enzymes.

- DGAT1 inhibitors (e.g., JNJ compound A) prioritize bulky substituents (e.g., pyrrolidinylmethyl) for membrane interaction, which the target compound lacks .

Pharmacokinetic Considerations: Dual ethoxy groups in the target compound could reduce CYP450-mediated metabolism compared to compounds with single alkoxy/halogen substituents . Quinazolinone-linked analogs () show reduced solubility due to planar aromatic systems, whereas the target compound’s pyrimidine-ethoxy groups may improve aqueous solubility.

Table 2: Physicochemical and Pharmacological Data

Q & A

Q. What are the optimal synthetic routes for preparing 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide, and how can reaction conditions be standardized?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution and coupling reactions. A typical route involves:

Reacting 6-ethoxy-2-methylpyrimidin-4-amine with a chloroacetylpiperazine intermediate in the presence of a coupling agent (e.g., EDC/HOBt) under anhydrous conditions.

Introducing the 4-ethoxyphenyl group via Buchwald-Hartwig amination or Ullmann coupling, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .

- Critical Parameters:

- Temperature: 80–110°C for coupling steps.

- Solvents: Anhydrous DMF or THF.

- Purification: Column chromatography (silica gel, EtOAc/hexane) or recrystallization from ethanol.

Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

- Methodological Answer:

- Purity: HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity thresholds: ≥95% for biological assays.

- Structural Confirmation:

NMR: ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy group integration at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂).

Mass Spectrometry: High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺.

XRPD/TGA-DSC: For crystalline form analysis and thermal stability (decomposition >200°C) .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for in vitro assays?

- Methodological Answer:

- Solubility Screening: Use shake-flask method in PBS (pH 7.4) or DMSO followed by serial dilution. Measure via UV-Vis spectroscopy (λmax ~280 nm).

- Stability: Incubate at 37°C in PBS or cell culture medium. Monitor degradation over 24–72 hours using LC-MS. Hydrolysis-prone sites (e.g., ethoxy groups) may require pH adjustment (e.g., citrate buffer for acidic conditions) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer:

- PPE: Gloves (nitrile), lab coat, and safety goggles.

- Ventilation: Use fume hoods during synthesis.

- Storage: –20°C under argon in amber glass vials to prevent photodegradation.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

- Methodological Answer:

- Core Modifications:

- Replace ethoxy groups with methoxy or trifluoromethoxy to assess metabolic stability.

- Introduce substituents (e.g., halogens) on the pyrimidine ring to enhance target binding.

- Biological Assays:

- Screen against kinase panels (e.g., EGFR, PI3K) to identify selectivity.

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to ATP-binding pockets .

- Data Table:

| Modification | IC₅₀ (nM) EGFR | Selectivity (vs. PI3K) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| Ethoxy (Parent) | 120 | 10-fold | 45 |

| Trifluoromethoxy | 85 | 25-fold | 72 |

Q. How can contradictory data in synthesis yields or biological activity be systematically resolved?

- Methodological Answer:

- Yield Discrepancies:

Verify catalyst purity (e.g., Pd catalysts may degrade if stored improperly).

Optimize reaction time: Under-/overheating during coupling steps can reduce yields.

- Biological Variability:

- Standardize assay conditions (e.g., cell passage number, serum concentration).

- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .

Q. What crystallographic techniques are suitable for elucidating the compound’s 3D structure and intermolecular interactions?

- Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate). Analyze using Mo-Kα radiation (λ = 0.71073 Å).

- Key Findings:

- Piperazine ring adopts a chair conformation.

- Intermolecular hydrogen bonds (N–H⋯O) stabilize the crystal lattice .

Q. How does the compound’s stability vary under simulated biological conditions (e.g., plasma, lysosomal pH)?

- Methodological Answer:

- Plasma Stability: Incubate with human plasma (37°C). Quench with acetonitrile at intervals (0, 30, 60, 120 min). Analyze parent compound degradation via LC-MS/MS.

- pH-Dependent Stability: Use buffers at pH 4.5 (lysosomal) and 7.4 (cytosolic). The ethoxy groups may hydrolyze faster at acidic pH, requiring prodrug strategies .

Q. What computational methods can predict the compound’s metabolic pathways and potential toxicity?

- Methodological Answer:

Q. How can researchers design experiments to study the compound’s interaction with off-target enzymes (e.g., carbonic anhydrase)?

- Methodological Answer:

- Enzyme Inhibition Assays: Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity).

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, Kd).

- Findings: Piperazine derivatives may exhibit weak inhibition (IC₅₀ >10 µM) due to sulfonamide-like motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.